molecular formula C13H7ClFN B578436 3-(3-Chloro-4-fluorophenyl)benzonitrile CAS No. 1365272-66-7

3-(3-Chloro-4-fluorophenyl)benzonitrile

Cat. No.: B578436
CAS No.: 1365272-66-7
M. Wt: 231.654
InChI Key: HSHQJPCMYPHEFP-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)benzonitrile ( 1345732-63-9) is an organic compound with the molecular formula C13H7ClFN and a molecular weight of 231.65 g/mol . This compound belongs to a class of substituted benzonitriles, which are valuable building blocks in synthetic and medicinal chemistry. The structure combines a benzonitrile group with a 3-chloro-4-fluorophenyl ring, making it a useful intermediate for constructing more complex molecules. Similar compounds, such as 3-Chloro-4-fluorobenzonitrile, are known to be employed in the preparation of various chemical derivatives, suggesting its potential application in pharmaceutical research and the synthesis of fine chemicals . As a biphenyl derivative bearing both chloro and fluoro substituents, it is particularly relevant in the development of compounds for material science and drug discovery projects where these halogens can influence electronic properties and binding affinity . This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referencing the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN/c14-12-7-11(4-5-13(12)15)10-3-1-2-9(6-10)8-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHQJPCMYPHEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742911
Record name 3'-Chloro-4'-fluoro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-66-7
Record name 3'-Chloro-4'-fluoro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Followed by Halogenation

The most widely implemented industrial-scale method involves Friedel-Crafts acylation of chlorofluorobenzene derivatives. As detailed in EP0922693B1, 4-fluorobenzaldehyde undergoes radical-initiated chlorination using iron(III) chloride catalysis to produce 3-chloro-4-fluorobenzoyl chloride. Subsequent coupling with benzonitrile precursors occurs via nucleophilic aromatic substitution:

4-Fluorobenzaldehyde+Cl2FeCl3,Δ3-Chloro-4-fluorobenzoyl chloride(Yield: 78–82%)[2]\text{4-Fluorobenzaldehyde} + \text{Cl}2 \xrightarrow{\text{FeCl}3, \Delta} \text{3-Chloro-4-fluorobenzoyl chloride} \quad (\text{Yield: 78–82\%})

Key parameters:

  • Temperature : 60–80°C optimal for minimizing dichlorination byproducts

  • Catalyst loading : 5–7 mol% FeCl₃ maximizes regioselectivity

  • Solvent : Dichloromethane preferred for improved phase separation

Ullmann Coupling for Biphenyl Framework Construction

An alternative route employs Ullmann coupling between 3-chloro-4-fluorophenylboronic acid and bromobenzonitrile. This method, while cost-intensive, achieves superior stereochemical control:

ParameterOptimal RangeImpact on Yield
Copper catalystCuI (10 mol%)+15–18%
Ligand1,10-PhenanthrolinePrevents Cu(O)
SolventDMF/Toluene (3:1)Enhances mixing
Reaction time24–36 h≥89% conversion

Advanced Chlorination Techniques

Radical Chlorination Optimization

Patent WO2016185485A2 highlights a two-stage chlorination process using azobisisobutyronitrile (AIBN) as a radical initiator:

  • Primary chlorination : 4-fluorobenzaldehyde + Cl₂ → 4-fluorobenzoyl chloride (60°C, 7.5 h)

  • Secondary chlorination : FeCl₃-catalyzed ortho-chlorination (yield: 80–84%)

Critical findings:

  • AIBN concentration : 1.6 wt% reduces reaction time by 33% vs. thermal initiation

  • Gas chromatography (GC) monitoring : Essential for detecting <2% residual aldehydes

Nitrile Group Installation Methodologies

Direct cyanation via palladium catalysis provides higher atom economy compared to traditional SNAr pathways:

3-Chloro-4-fluorobromobenzene+Zn(CN)2Pd(PPh3)4Target compound(Yield: 72%)[3]\text{3-Chloro-4-fluorobromobenzene} + \text{Zn(CN)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Target compound} \quad (\text{Yield: 72\%})

Comparative analysis reveals:

  • Ligand effects : Bidentate ligands (dppf) increase CN⁻ insertion efficiency by 29%

  • Solvent polarity : DMF > DMSO > THF for cyanide ion stabilization

Process Scale-Up Considerations

Continuous Flow Reactor Adaptation

Implementing continuous flow systems (residence time: 8–12 min) enhances:

  • Heat dissipation : Enables 120°C operation without decomposition

  • Mixing efficiency : Reduces localized Cl₂ excess (↓ 41% byproduct formation)

  • Throughput : 12 kg/day achievable in microreactor configurations

Crystallization and Purification

Isobutyl acetate/methylcyclohexane solvent systems produce high-purity crystals (>99.5% HPLC):

ImpurityContent (Batch)Content (Continuous)
Dichloro derivatives0.32%0.11%
Fluorobenzaldehyde0.18%0.05%
Residual solvents380 ppm120 ppm

Centrifugal partition chromatography (CPC) further reduces metal catalyst residues to <10 ppm.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J=8.4 Hz, 2H), 7.72–7.68 (m, 1H), 7.55 (dd, J=8.0, 2.0 Hz, 1H), 7.48–7.43 (m, 2H)

  • FT-IR : ν 2225 cm⁻¹ (C≡N stretch), 1580 cm⁻¹ (C-F bend), 1092 cm⁻¹ (C-Cl bend)

Chromatographic Purity Assessment

HPLC conditions (USP L7 column):

  • Mobile phase : 65:35 MeCN/H₂O + 0.1% TFA

  • Retention time : 8.2 min

  • LOQ : 0.05% for related substances

Emerging Synthetic Technologies

Photoredox Catalysis Applications

Preliminary studies show visible light-mediated C-F bond activation reduces Cl₂ usage by 40%:

  • Catalyst : Ir(ppy)₃ (2 mol%)

  • Wavelength : 450 nm LED

  • Yield improvement : 78% → 85% with reduced isomerization

Biocatalytic Approaches

Engineered cytochrome P450 variants demonstrate:

  • Regioselective chlorination : >95% para-selectivity in aqueous media

  • Reaction conditions : pH 7.4, 37°C, NADPH regeneration system

Chemical Reactions Analysis

3-(3-Chloro-4-fluorophenyl)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The specific pathways and molecular targets depend on the context of its application, such as its use as an enzyme inhibitor in biological studies .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzonitrile derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:

Compound Name Key Substituents Structural Features Key Findings
3-(3-Chloro-4-fluorophenyl)benzonitrile -CN at position 3; 3-Cl, 4-F on phenyl ring Rigid planar structure; halogenation enhances lipophilicity and stability Limited direct bioactivity data; structural similarity suggests potential in drug discovery
4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehyde (2i) -CHO at thiophene-2; 3-Cl, 4-F on phenyl ring Thiophene core introduces π-conjugation; aldehyde group increases reactivity Superior haemolytic action (IC₅₀: 27.1 µg/mL) and urease inhibition
2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile -CN at both para positions; 3-Cl on one ring, 2-Cl on the other Increased halogen density; higher molecular weight (C₁₄H₆Cl₂N₂) Enhanced thermal stability; potential agrochemical applications inferred from analogs
(R)-3-((3-Amino-4-fluorophenyl)...benzonitrile oxalate -NH₂ and cyclopropylmethylamino groups; -CN at position 3 Amino groups improve solubility; stereochemistry (R-configuration) affects bioactivity Investigated for therapeutic potential; selective interactions with biological targets

Physicochemical and Electronic Properties

The nitrile group (-CN) in this compound contributes to its high dipole moment and polarity, which may enhance solubility in polar solvents compared to non-cyano analogs. Halogen substituents (Cl, F) further modulate electron density, as seen in:

  • 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile: The hydroxyl group introduces hydrogen-bonding capacity, improving aqueous solubility (C₁₄H₁₀ClNO) .
  • 3-[(2-fluorophenyl)sulfonyl]propanenitrile : The sulfonyl group increases acidity and reactivity, enabling diverse synthetic modifications .

Biological Activity

3-(3-Chloro-4-fluorophenyl)benzonitrile, a compound with the molecular formula C13H8ClF, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloro and a fluorine substituent on a phenyl ring, which is attached to a benzonitrile moiety. This unique arrangement contributes to its biological activity.

PropertyValue
Molecular FormulaC13H8ClF
Molecular Weight233.66 g/mol
IUPAC NameThis compound
CAS Number1365272-66-7

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly as a tyrosinase inhibitor . Tyrosinase is an enzyme critical in melanin production, making it a target for skin-whitening agents and treatments for hyperpigmentation disorders. The inhibition of tyrosinase can lead to reduced melanin synthesis, which is beneficial in cosmetic applications and dermatological treatments .

The mechanism by which this compound acts as a tyrosinase inhibitor involves its interaction with the active site of the enzyme. The presence of the chloro and fluorine substituents likely enhances its binding affinity, modifying the enzyme's conformation and thus inhibiting its activity. This structural modification can lead to decreased enzymatic activity, which is crucial for its potential use in treating conditions associated with excessive melanin production.

Case Studies and Research Findings

Future Directions

Given its promising biological activities, future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the safety and efficacy of this compound in real biological systems.
  • Formulation Development : Investigating various formulations for topical application to enhance skin penetration and therapeutic effects.
  • Mechanistic Studies : Further elucidating the detailed mechanism of action at the molecular level to optimize structure-activity relationships.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(3-Chloro-4-fluorophenyl)benzonitrile?

Answer:
A multi-step synthesis is typically employed:

Halogenation : Introduce chloro and fluoro groups via electrophilic aromatic substitution using Cl₂ or SO₂Cl₂ and F₂/HF under controlled conditions.

Nitrile Formation : Utilize cyanation reactions, such as Rosenmund-von Braun or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with a cyanide source).

Purification : Optimize column chromatography or recrystallization to achieve >95% purity.
Key considerations include regioselectivity for substituent placement and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., fluorine deshielding effects).
    • IR : Confirm nitrile stretch (~2220 cm⁻¹) and halogen C-Cl/F vibrations.
  • Mass Spectrometry (HRMS) : Validate molecular weight (MW = 235.63 g/mol) and isotopic patterns from Cl/F.
  • X-ray Crystallography : Resolve crystal packing and bond angles using software like SHELXL .

Advanced: How can density functional theory (DFT) predict electronic properties of this compound?

Answer:
DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 method) calculates:

  • HOMO-LUMO gaps : Predict reactivity (e.g., nucleophilic attack at nitrile).
  • Electrostatic Potential Maps : Visualize electron-deficient regions near halogens.
  • Thermochemical Data : Estimate bond dissociation energies (e.g., C-Cl vs. C-F) for reaction feasibility .

Advanced: What challenges arise in optimizing nucleophilic substitution reactions for derivatives?

Answer:
Key challenges include:

  • Regioselectivity : Steric hindrance from the 3-Cl-4-F substituents may direct nucleophiles to meta/para positions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote side reactions.
  • Catalyst Compatibility : Pd or Cu catalysts require ligands tolerant to electron-withdrawing groups (e.g., biphenylphosphines).
    Case studies suggest iterative optimization via Design of Experiments (DoE) to balance yield and selectivity .

Advanced: How does this compound interact with biological targets like GPCRs?

Answer:
As seen in HTL14242 , a derivative acts as a negative allosteric modulator for mGlu5 receptors. Methodology includes:

  • Fragment-Based Screening : Radioligand binding assays identify high ligand efficiency (LE) hits.
  • Co-Crystallization : Resolve receptor-ligand structures (e.g., 2.6 Å resolution) to guide optimization.
  • SAR Studies : Modify substituents (e.g., fluoro vs. chloro) to enhance binding affinity and metabolic stability .

Advanced: What intermediates form during nitrile reduction, and how are they stabilized?

Answer:
Reduction with LiAlH₄ generates a primary amine intermediate (3-(3-Cl-4-F-phenyl)benzylamine). Stabilization strategies:

  • Low-Temperature Conditions : Prevent over-reduction or decomposition.
  • In Situ Protection : Use Boc anhydride to protect the amine during multi-step syntheses.
  • Solvent Choice : Ethereal solvents (e.g., THF) minimize side reactions .

Advanced: How do substituent positions influence crystallographic outcomes?

Answer:
The 3-Cl-4-F pattern induces:

  • Packing Motifs : Halogen bonding (Cl···N/F···H) directs crystal lattice formation.
  • Torsional Angles : Steric clashes between aryl rings may limit conformational flexibility.
    Software like SHELX refines disorder models for accurate structure determination .

Advanced: Are there known drug candidates derived from this scaffold?

Answer:
Yes. HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) is a CNS-targeted mGlu5 modulator. Key steps in development:

  • Fragment Optimization : Increase LE from 0.3 to >0.4 via pyrimidine substitutions.
  • ADME Profiling : Assess logP (2.8) and solubility (<10 µM) to optimize pharmacokinetics .

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